molecular formula C17H20N4O2S B2944608 4-methyl-N-(4-morpholinobut-2-yn-1-yl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide CAS No. 1396800-07-9

4-methyl-N-(4-morpholinobut-2-yn-1-yl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide

Cat. No. B2944608
M. Wt: 344.43
InChI Key: GNJQCMSNNYWYBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N-(4-morpholinobut-2-yn-1-yl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide, also known as JNJ-26854165, is a small molecule inhibitor of the MDM2-p53 interaction. This molecule has been the focus of extensive research due to its potential as a cancer therapeutic agent.

Scientific Research Applications

Synthesis and Characterization

  • A study focused on the synthesis of morpholine derivatives as intermediates that inhibited tumor necrosis factor alpha and nitric oxide, highlighting a rapid and green synthetic method for creating compounds with potential therapeutic applications (Lei et al., 2017).
  • Another research introduced the synthesis of novel benzodifuranyl derivatives, including morpholine and pyrrolidine moieties, showing potential as anti-inflammatory and analgesic agents due to their COX-2 inhibitory activities (Abu‐Hashem et al., 2020).
  • The synthesis of compounds incorporating a morpholine group for potential imaging in Parkinson's disease using PET scans was detailed, signifying the importance of morpholine derivatives in diagnostic applications (Wang et al., 2017).

Potential Applications

  • A study on the synthesis of analgesics highlighted the role of morpholine derivatives in creating compounds with significant in vivo antiobesity activity, attributing to CB1 receptor antagonism, which implies a potential application in treating obesity (Srivastava et al., 2007).
  • Research into novel thiazolopyrazine-incorporated tetracyclic quinolone antibacterials demonstrated potent in vitro and in vivo activities against Gram-positive and Gram-negative bacteria, including MRSA, suggesting an application in developing new antibiotics (Inoue et al., 1994).

properties

IUPAC Name

4-methyl-N-(4-morpholin-4-ylbut-2-ynyl)-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2S/c1-14-15(24-17(19-14)21-8-4-5-9-21)16(22)18-6-2-3-7-20-10-12-23-13-11-20/h4-5,8-9H,6-7,10-13H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNJQCMSNNYWYBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCC#CCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-(4-morpholinobut-2-yn-1-yl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide

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